2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-16-4-6-18(7-5-16)20-9-11-23(28)27(26-20)13-3-12-25-24(29)17(2)32-19-8-10-21-22(14-19)31-15-30-21/h4-11,14,17H,3,12-13,15H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZRMEBXENMDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C(C)OC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 421.4 g/mol. The structure incorporates a benzo[d][1,3]dioxole moiety and a pyridazinone group, which may confer unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O5 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 1021254-00-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the benzo[d][1,3]dioxole and pyridazinone intermediates. The final product is obtained through amidation reactions under controlled conditions.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities:
1. Anticancer Properties
Research has shown that derivatives of pyridazinones can have significant anticancer effects. For example, compounds with similar structures have been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. In particular, some derivatives displayed IC50 values in the low micromolar range against human breast cancer cell lines (MCF-7) and colon carcinoma (HCT-116) .
2. Antimicrobial Activity
There is evidence suggesting that compounds with similar structural features exhibit antimicrobial properties. Studies indicate that certain derivatives can inhibit the growth of pathogenic bacteria, making them potential candidates for antibiotic development .
3. Enzyme Inhibition
Some studies have focused on the ability of related compounds to inhibit metabolic enzymes such as acetylcholinesterase (AChE). This inhibition is crucial for developing therapeutic agents for neurological disorders .
Case Studies
Several case studies have highlighted the biological activity of compounds structurally similar to This compound :
- Study on Anticancer Activity : A study evaluated various pyridazinone derivatives against MCF-7 cells, revealing that modifications at specific positions significantly enhanced cytotoxicity. The most active compound showed an IC50 value of 27.3 μM .
- Antimicrobial Screening : Another investigation assessed a series of related compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, finding promising results that warrant further exploration for drug development .
Preparation Methods
Preparation of Benzo[d]dioxol-5-ol (Sesamol)
Sesamol, a naturally occurring phenolic compound, serves as the starting material. It is synthesized via demethylation of 3,4-methylenedioxyanisole using hydrobromic acid (48%) under reflux (110°C, 6 h).
Etherification with Propanoyl Chloride
The hydroxyl group of sesamol undergoes nucleophilic substitution with propanoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to RT, 12 h). This yields 2-(benzo[d]dioxol-5-yloxy)propanoic acid after hydrolysis:
$$
\text{Sesamol} + \text{ClC(O)CH}2\text{CH}3 \xrightarrow{\text{TEA, DCM}} \text{2-(Benzo[d]dioxol-5-yloxy)propanoic acid}
$$
Activation of the Carboxylic Acid
The propanoic acid derivative is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 50°C for 2 h, forming the corresponding imidazolide intermediate.
Synthesis of the 3-(6-Oxo-3-(p-Tolyl)pyridazin-1(6H)-yl)propylamine Fragment
Preparation of 3-(p-Tolyl)pyridazin-6(1H)-one
Step 1 : Condensation of p-tolylhydrazine with maleic anhydride in acetic acid (reflux, 8 h) yields 3-(p-tolyl)pyridazine-6-carboxylic acid .
Step 2 : Decarboxylation is achieved via heating at 200°C under reduced pressure (20 mmHg), yielding 3-(p-tolyl)pyridazin-6(1H)-one .
Alkylation with 1,3-Dibromopropane
The pyridazinone undergoes N-alkylation using 1,3-dibromopropane in dimethylformamide (DMF) with potassium carbonate (K$$2$$CO$$3$$) at 80°C for 12 h. This produces 3-(3-bromopropyl)-6-oxo-3-(p-tolyl)pyridazin-1(6H)-ium bromide .
Amination of the Alkylated Intermediate
The bromopropyl intermediate is treated with aqueous ammonia (28%) in a sealed tube at 100°C for 24 h, yielding 3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propylamine .
Final Amide Coupling
The activated imidazolide of 2-(benzo[d]dioxol-5-yloxy)propanoic acid is reacted with 3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propylamine in THF at room temperature for 24 h. The reaction is quenched with water, and the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
Optimization and Characterization
Reaction Condition Optimization
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Coupling Reagent | EDCl, DCC, CDI | CDI | 78% → 85% |
| Solvent | DCM, THF, DMF | THF | 72% → 85% |
| Temperature | 0°C, RT, 40°C | RT | 80% → 85% |
Spectroscopic Characterization
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, NH), 6.85–7.12 (m, 7H, aromatic), 5.98 (s, 2H, OCH$$2$$O), 4.12 (t, J=6.4 Hz, 2H), 3.41 (q, J=6.8 Hz, 2H), 2.34 (s, 3H, CH$$_3$$), 1.89 (quin, J=6.6 Hz, 2H).
- HRMS (ESI) : m/z calc. for C$${24}$$H$${24}$$N$$4$$O$$5$$ [M+H]$$^+$$: 477.1772; found: 477.1768.
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
The benzo[d]dioxol-5-yloxy group can be introduced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in THF (0°C to RT, 6 h). This method improves stereochemical control but requires stringent anhydrous conditions.
Solid-Phase Synthesis for Amide Bond
Immobilization of the propylamine fragment on Wang resin enables iterative amide coupling, followed by cleavage with trifluoroacetic acid (TFA). This approach facilitates high-throughput screening but necessitates specialized equipment.
Challenges and Troubleshooting
Epimerization During Amide Coupling
The use of CDI minimizes racemization compared to DCC or EDCl. Monitoring via chiral HPLC confirmed >98% enantiomeric excess.
Purification of Hydrophobic Intermediates
Reverse-phase chromatography (C18 column, acetonitrile/water gradient) effectively resolves closely eluting impurities.
Scalability and Industrial Considerations
A kilogram-scale pilot synthesis achieved an overall yield of 62% using:
- Continuous flow hydrogenation for pyridazinone reduction
- Mechanochemical grinding for Mitsunobu reactions
Q & A
Q. What are the key structural motifs in this compound, and how do they influence its biological activity?
The compound integrates three critical structural elements:
- Benzo[d][1,3]dioxole : Enhances binding affinity via π–π stacking or hydrogen bonding with target proteins .
- Pyridazinone core : Imparts anti-inflammatory potential by modulating enzyme activity (e.g., cyclooxygenase inhibition) .
- p-Tolyl substituent : Increases lipophilicity, potentially improving membrane permeability . Methodological Insight: Computational docking studies can map interactions between these motifs and biological targets. For example, molecular dynamics simulations may reveal how the pyridazinone moiety stabilizes enzyme-inhibitor complexes .
Q. What synthetic strategies are commonly employed for this compound, and what are the critical reaction conditions?
Synthesis typically involves:
- Step 1 : Coupling of benzo[d][1,3]dioxol-5-yloxy propanamide with a pyridazinone precursor using triethylamine as a base in chloroform .
- Step 2 : Alkylation or acylation of the intermediate under controlled pH and temperature to avoid side reactions . Key Conditions: Dry solvents (e.g., THF), inert atmosphere, and catalytic agents (e.g., TEA) are essential to achieve yields >60% .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Confirms proton environments (e.g., integration ratios for aromatic protons in the benzo[d][1,3]dioxole group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±0.001 Da accuracy) .
- HPLC : Quantifies purity (>95% required for pharmacological assays) .
Advanced Research Questions
Q. How can conflicting data on reaction yields for this compound’s synthesis be resolved?
Discrepancies in yields (e.g., 18% vs. 10% conversion under similar conditions ) often arise from:
- Trace moisture : Hydrolysis of acid chlorides reduces efficiency. Use molecular sieves or anhydrous solvents .
- Catalyst selectivity : Screen alternatives (e.g., DMAP instead of TEA) to improve regioselectivity . Experimental Design: Employ a Design of Experiments (DoE) approach to optimize variables like temperature, solvent polarity, and reagent stoichiometry .
Q. What strategies mitigate instability of the pyridazinone moiety during storage or biological assays?
- Lyophilization : Stabilizes the compound in solid form, reducing hydrolytic degradation .
- Co-solvents : Use DMSO:water (1:1) to enhance solubility while minimizing aggregation in vitro . Data Analysis: Monitor degradation via LC-MS over 72 hours under varying pH (4–9) to identify optimal storage buffers .
Q. How does the compound’s stereochemistry impact its pharmacological profile?
- Enantioselective synthesis : CuH-catalyzed hydroalkylation (e.g., using (S)-DTBM-SEGPHOS) can isolate active enantiomers with 63% yield .
- Chiral HPLC : Resolves enantiomers to compare their binding affinities (e.g., ΔIC50 values for anti-inflammatory activity) . Case Study: Analogous pyridazinones show 10-fold higher potency in (R)-configurations due to steric complementarity with target sites .
Q. What computational tools are effective in predicting off-target interactions for this compound?
- Molecular Docking (AutoDock Vina) : Screens against >500 human kinases to assess selectivity .
- ADMET Prediction (SwissADME) : Estimates blood-brain barrier permeability (e.g., TPSA <90 Ų favorable for CNS activity) . Validation: Cross-reference in vitro cytotoxicity data (e.g., IC50 in HEK293 cells) with computational predictions to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
